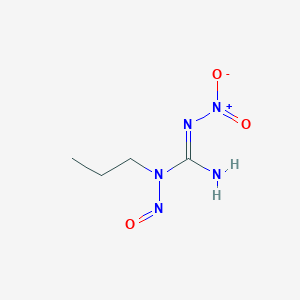
2-Nitro-1-nitroso-1-propylguanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitroguanidine compounds involves a sensitive method where the compounds are reduced to their respective amines and subsequently hydrophobized by derivatization with 4-nitrobenzaldehyde followed by LC-ESI-MS analysis . This reduction is performed using sodium borohydride and a palladium modified graphitic carbon nitride (Pd/g-C3N4) catalyst . Another approach towards N,N′-disubstituted guanidines involves N-chlorophthalimide, isocyanides, and amines .
Molecular Structure Analysis
The molecular structure of 2-Nitro-1-nitroso-1-propylguanidine can be analyzed using a structural formula editor and a 3D model viewer . The molecule contains a total of 20 bonds, including 11 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 guanidine derivative, and 1 primary amine .
Chemical Reactions Analysis
The chemical reactions involving nitroguanidine compounds, including 2-Nitro-1-nitroso-1-propylguanidine, involve reduction to the respective amines and subsequent hydrophobization by derivatization with 4-nitrobenzaldehyde . The reaction coincides with increased heat generation .
Physical And Chemical Properties Analysis
The nitro group in nitro compounds, like 2-Nitro-1-nitroso-1-propylguanidine, is a hybrid of two equivalent resonance structures . The physical and chemical properties of nanoparticles, such as those of 2-Nitro-1-nitroso-1-propylguanidine, can be summarized using methods for their characterization .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: LC-MS Analysis Enhancement
2-Nitro-1-nitroso-1-propylguanidine plays a crucial role in enhancing liquid chromatography-mass spectrometry (LC-MS) analysis. The compound is used in the catalytic reduction of nitroguanidine compounds, which are challenging to analyze due to their low lipophilicity. By using a palladium-modified graphitic carbon nitride catalyst, researchers can achieve sensitive detection of these compounds at trace levels, with a limit of detection as low as 10 ng L−1 .
Environmental Science: Pollution Threat Mitigation
In the environmental sector, nitroaromatic compounds like 2-nitro-1-nitroso-1-propylguanidine are of significant concern due to their persistence and toxicity. They pose serious pollution threats, and their treatment and removal from the environment are complex. Research into effective mitigation strategies for these compounds is ongoing, with a focus on sustainable and effective removal methods .
Material Science: Smart Hydrogel Development
The compound’s properties are being explored in the development of responsive hydrogels in material science. These smart frameworks have potential applications in catalysis, micro-system technology, and as chemomechanical actuators or sensors. The ability of these materials to respond to chemico-physical stimuli makes them particularly interesting for various technological applications .
Medical Research: Drug Development
2-Nitro-1-nitroso-1-propylguanidine has shown promise in medical research, particularly in drug development for cancer and inflammatory diseases. Its role as a nitric oxide donor and its potent biological activity make it a candidate for therapeutic applications.
Synthesis: Guanidine Derivatives
The compound is utilized in the synthesis of diverse guanidine derivatives. A one-pot approach allows for the efficient creation of N,N′-disubstituted guanidines, which are valuable scaffolds in organocatalysis and precursors for heterocycle synthesis .
Industrial Applications: Explosives
In the industrial domain, 2-nitro-1-nitroso-1-propylguanidine and related nitramines are used as explosives. Their lower detonation sensitivity compared to traditional explosives like RDX makes them of growing use and environmental concern. Research into their safe handling and detection is crucial for industrial safety .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-nitro-1-nitroso-1-propylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCHFOAZOVDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=N[N+](=O)[O-])N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(/C(=N/[N+](=O)[O-])/N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N'-nitro-N-nitrosoguanidine | |
CAS RN |
13010-07-6 | |
| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC33674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



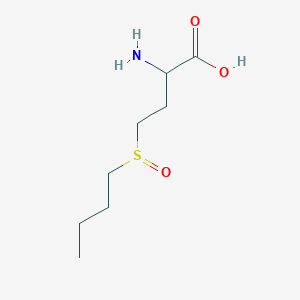



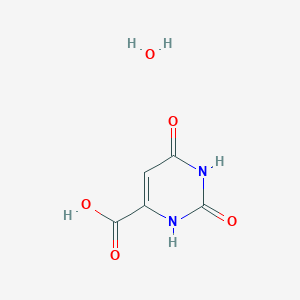

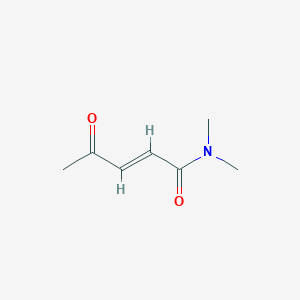
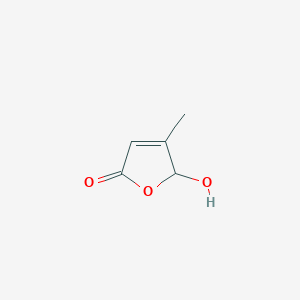
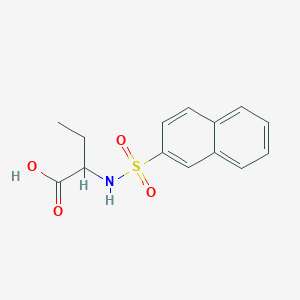




![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)